(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one
(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one
Brand Name:
Vulcanchem
CAS No.:
194937-75-2
VCID:
VC20915667
InChI:
InChI=1S/C16H18O3/c1-9(2)11-4-5-12-7-13-15(19-14(12)8-11)6-10(3)18-16(13)17/h6-7,11,14H,1,4-5,8H2,2-3H3/t11-,14-/m0/s1
SMILES:
CC1=CC2=C(C=C3CCC(CC3O2)C(=C)C)C(=O)O1
Molecular Formula:
C16H18O3
Molecular Weight:
258.31 g/mol
(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one
CAS No.: 194937-75-2
Cat. No.: VC20915667
Molecular Formula: C16H18O3
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194937-75-2 |
|---|---|
| Molecular Formula | C16H18O3 |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | (5aS,7S)-3-methyl-7-prop-1-en-2-yl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one |
| Standard InChI | InChI=1S/C16H18O3/c1-9(2)11-4-5-12-7-13-15(19-14(12)8-11)6-10(3)18-16(13)17/h6-7,11,14H,1,4-5,8H2,2-3H3/t11-,14-/m0/s1 |
| Standard InChI Key | GRYISIULMJKOLF-FZMZJTMJSA-N |
| Isomeric SMILES | CC1=CC2=C(C=C3CC[C@@H](C[C@@H]3O2)C(=C)C)C(=O)O1 |
| SMILES | CC1=CC2=C(C=C3CCC(CC3O2)C(=C)C)C(=O)O1 |
| Canonical SMILES | CC1=CC2=C(C=C3CCC(CC3O2)C(=C)C)C(=O)O1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator